D-cysteine

Übersicht

Beschreibung

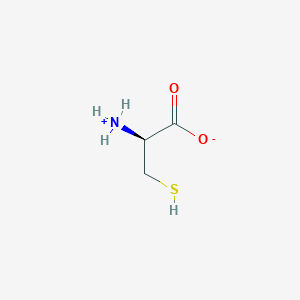

D-Cysteine is the D-stereoisomer of cysteine, a sulfur-containing amino acid. Unlike its L-counterpart, which is proteinogenic and abundant in biological systems, this compound is rare in mammals and primarily sourced from dietary intake or microbial metabolism . Recent studies highlight its neuroprotective, antioxidant, and regulatory roles, particularly in the brain and pancreas. For instance, this compound promotes dendritic development in cerebellar Purkinje cells via hydrogen sulfide (H₂S) signaling and modulates insulin secretion . Its metabolism involves enzymes like D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST), which convert it into H₂S, a critical signaling molecule .

Vorbereitungsmethoden

Asymmetric Synthesis via Chiral Tartrate Intermediate

Hydrolysis of D-2,2-Dimethylthiazolidine-4-Carboxylic Acid L-Tartrate

The most widely documented method for D-cysteine synthesis involves the hydrolysis of D-2,2-dimethylthiazolidine-4-carboxylic acid L-tartrate (D-DMTCA·L-tartrate), as detailed in patent CN112321470A . This two-step process begins with the controlled hydrolysis of D-DMTCA·L-tartrate under reduced pressure. The reaction employs purified water at 8–15 times the weight of the starting material, with optimal hydrolysis achieved at 20–30°C for 30 minutes . Subsequent cooling to 0–5°C facilitates the precipitation of L-tartaric acid as its hydrogen salt upon pH adjustment to 4.2–4.5 using potassium or sodium carbonate .

The oxidation step utilizes hydrogen peroxide (12.5% w/w) at 5–10°C, with precise pH control (4.0–5.0) maintained via sodium carbonate and diluted hydrochloric acid . This method’s critical innovation lies in the sequential removal of L-tartrate byproducts, which minimizes impurity carryover into the final product.

Process Optimization and Scalability

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Output |

|---|---|---|

| Water-to-substrate ratio | 10:1 (w/w) | Higher ratios improve solubility but prolong drying |

| Hydrolysis temperature | 25°C | Balances reaction rate and byproduct formation |

| Oxidation pH | 4.2–4.8 | Prevents over-oxidation to cysteic acid |

| Drying conditions | 60–70°C under vacuum | Preserves stereochemical integrity |

Industrial-scale trials demonstrate consistent yields of 98.5–99% and purity ≥99.5% across batches >100 kg . The method’s avoidance of high-pressure reactors and toxic catalysts enhances its safety profile for pharmaceutical applications.

Stereochemical Inversion from L-Cysteine Precursors

Asymmetric Transformation Using Salicylic Aldehyde

Patent CN102234244A outlines an alternative approach starting from L-cysteine, leveraging salicylic aldehyde as a chiral inducer. This method addresses the challenge of inverting cysteine’s native L-configuration while maintaining high enantiomeric excess (ee). The process involves:

-

Thiazolidine formation : Reaction of L-cysteine with acetone in acetate/propionic acid media to yield 2,2-dimethylthiazolidine-4-carboxylic acid.

-

Asymmetric crystallization : Introduction of salicylic aldehyde induces preferential crystallization of the D-enantiomer as an L-tartrate salt.

-

Acid hydrolysis : Cleavage of the thiazolidine ring using hydrochloric acid generates this compound hydrochloride monohydrate .

Critical Control Points

-

Solvent selection : Acetate media (pH 4.5–5.0) optimizes thiazolidine stability.

-

Temperature gradients : Gradual cooling from 25°C to 5°C during crystallization enhances ee from 92% to >99% .

-

Counterion exchange : Replacement of tartrate with chloride via ion-exchange resins avoids residual tartaric acid in APIs.

While this method achieves comparable purity (99.3–99.7%) to the hydrolysis route, its multi-step nature increases production costs by ≈18% relative to D-DMTCA-based synthesis .

Comparative Analysis of Industrial Methods

Yield and Purity Benchmarks

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Cystein unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: D-Cystein kann oxidiert werden, um Cystin zu bilden, ein Dimer, das aus zwei Cysteinmolekülen besteht, die durch eine Disulfidbrücke verbunden sind.

Reduktion: Die Disulfidbrücke in Cystin kann wieder zu zwei Cysteinmolekülen reduziert werden.

Substitution: Die Thiolgruppe in D-Cystein kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie eine andere Gruppe in einem Molekül ersetzt

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Dithiothreitol oder Beta-Mercaptoethanol werden verwendet.

Substitution: Verschiedene Elektrophile können unter milden Bedingungen mit der Thiolgruppe reagieren

Hauptprodukte:

Oxidation: Cystin

Reduktion: D-Cystein

Substitution: Verschiedene substituierte Cystein-Derivate, abhängig vom verwendeten Elektrophil

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Hydrogen Sulfide Production

D-Cysteine is recognized for its role in producing hydrogen sulfide (H₂S), a signaling molecule with cytoprotective effects. Research indicates that this compound can enhance H₂S production more efficiently than L-cysteine in specific brain regions such as the cerebellum. This pathway involves the enzyme d-amino acid oxidase, which converts this compound into H₂S and reactive sulfur species, crucial for neuronal health and development .

Dendritic Development

Studies have shown that this compound promotes dendritic development in Purkinje cells, which are vital for cerebellar function. The enhancement of dendritic growth is attributed to the generation of H₂S from this compound, suggesting its potential as a neuroprotectant against conditions like spinocerebellar ataxia .

Inhibition of Ferroptosis

Recent findings indicate that this compound supplementation can protect against ferroptosis—a form of regulated cell death—by stimulating glutathione synthesis through the uptake of L-cysteine. This protective mechanism is significant in cellular viability under stress conditions .

Cytoprotective Effects

Oxidative Stress Protection

this compound has been demonstrated to protect cerebellar neurons from oxidative stress induced by hydrogen peroxide. This protective effect is more pronounced than that provided by L-cysteine, highlighting this compound's potential as a therapeutic agent for neurodegenerative diseases .

Ischemia-Reperfusion Injury

In animal models, this compound administration has shown significant protective effects against ischemia-reperfusion injury in the kidney. The compound enhances the levels of bound sulfane sulfur, which plays a critical role in cellular protection during ischemic events .

Implications in Drug Development

Therapeutic Potential in Psychiatric Disorders

this compound's role extends to neural development and function regulation. It inhibits the proliferation of neural progenitor cells via protein kinase B signaling pathways, suggesting its potential application in treating psychiatric disorders .

Biomolecular Applications

The unique properties of this compound have led to its exploration in biomolecular crystallography and drug discovery processes. Its ability to interact with various proteins and enzymes makes it a candidate for developing new therapeutic agents targeting neurological conditions .

Summary of Key Findings

Wirkmechanismus

D-cysteine exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

D-Cysteine vs. L-Cysteine

Structural and Functional Differences

| Attribute | This compound | L-Cysteine |

|---|---|---|

| Chirality | D-configuration at chiral center | L-configuration at chiral center |

| Biological Role | Non-proteinogenic; regulatory roles | Proteinogenic; structural/redox roles |

| Metabolism | Converted to H₂S via DAO/3MST | Incorporated into proteins/glutathione |

| Toxicity | Lower NOAEL (500 mg/kg/day in rats) | Higher NOAEL (≥500 mg/kg/day) |

| Neuroprotection | Stronger antioxidant via H₂S pathway | Moderate antioxidant via GSH pathway |

Key Findings :

- Toxicity : In rats, this compound induces anemia at high doses, unlike L-cysteine, likely due to divergent metabolic pathways (e.g., DAO vs. cysteine dioxygenase) .

- H₂S Production : this compound generates H₂S more efficiently in the cerebellum and kidneys, whereas L-cysteine relies on cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) .

- Insulin Regulation : this compound inhibits glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells more potently than L-cysteine .

This compound vs. Other D-Amino Acids

D-Serine

- Role : Acts as a co-agonist at NMDA receptors, critical for synaptic plasticity .

- Metabolism : Degraded by DAO but with lower affinity (Km = 225 µM) compared to this compound (Km = 225 µM but higher catalytic efficiency) .

- Functional Contrast : While D-serine enhances NMDA receptor activity, this compound suppresses insulin secretion and promotes neuroprotection via H₂S .

D-Methionine

- Role: Protects against drug toxicity and noise-induced hearing loss.

- Transport: Accumulates in the brain via system L transporters but lacks endogenous metabolic pathways .

D-Lysine

- Role : Inert in its native form but modified derivatives (e.g., oleoyl-D-lysine) act as glycine transporter inhibitors, providing analgesia .

Enzyme Affinities and Metabolic Pathways

Table 1: DAO Substrate Affinities

| Substrate | Km (µM) | Vmax (µmol/min) |

|---|---|---|

| This compound | 225 | 0.002 |

| D-Serine | 225 | 0.0019 |

Table 2: H₂S Production Efficiency

| Source | Optimal pH | Primary Enzyme Pathway |

|---|---|---|

| This compound | 7.4 | DAO → 3MST |

| L-Cysteine | 8.4 | CBS/CSE → 3MST |

Key Insight : this compound’s H₂S production is pH-sensitive and tissue-specific, favoring cerebellar and renal environments .

Biologische Aktivität

D-cysteine, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities, particularly in neuroprotection, cellular signaling, and metabolic processes. This article explores the biological activity of this compound, emphasizing its role in neurodevelopment, oxidative stress protection, and potential therapeutic applications.

1. Neuroprotective Effects

This compound is noted for its ability to protect neuronal cells from oxidative stress. Research indicates that this compound enhances the viability of cerebellar neurons under oxidative conditions, outperforming its isomer L-cysteine. A study demonstrated that administration of this compound significantly increased levels of bound sulfane sulfur in the cerebellum and kidney, providing a protective effect against ischemia-reperfusion injury .

Table 1: Protective Effects of this compound vs. L-Cysteine

| Parameter | This compound Effect | L-Cysteine Effect |

|---|---|---|

| Neuronal Viability | Increased | Moderate |

| Bound Sulfane Sulfur (Cerebellum) | 212% increase | No significant change |

| Ischemia-Reperfusion Injury Protection | More effective | Less effective |

2. Role in Dendritic Development

This compound has been shown to promote dendritic development in Purkinje cells (PCs). In primary cultured PCs, this compound facilitated significant dendritic growth through hydrogen sulfide (H₂S) production. This effect was inhibited by D-amino acid oxidase (DAO) inhibitors, indicating the importance of H₂S in mediating this activity .

Case Study: Dendritic Growth Enhancement

- Study Design : Primary cultured PCs treated with this compound.

- Findings : Enhanced dendritic development observed.

- Mechanism : H₂S production from this compound was crucial for this enhancement.

3. Regulation of Neural Progenitor Cells

This compound also plays a role in regulating neural progenitor cell (NPC) proliferation. It inhibits AKT signaling pathways, leading to decreased phosphorylation of key proteins involved in cell growth and differentiation. This suggests that this compound could be a physiological regulator during neurodevelopment, particularly in conditions like schizophrenia and Alzheimer's disease .

Table 2: Effects of this compound on NPC Proliferation

| Parameter | Effect |

|---|---|

| AKT Signaling Inhibition | Yes |

| Phosphorylation of Foxo Proteins | Reduced by 50% |

| Implication for Neurodevelopment | Potential role in schizophrenia and AD |

4. Activation of Autophagy

Recent findings indicate that hydrogen sulfide derived from this compound activates chaperone-mediated autophagy (CMA) in cerebellar PCs. This activation is mediated through the Nrf2 pathway, which is crucial for cellular stress responses . Long-term treatment with this compound resulted in increased levels of CMA-related proteins, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of CMA Activation

- Hydrogen Sulfide Production : Triggered by this compound.

- Nrf2 Activation : Leads to enhanced CMA activity.

- Long-term Effects : Increased levels of Nrf2 and LAMP2A proteins.

5. Protection Against Ferroptosis

This compound supplementation has been shown to partially protect cells from ferroptosis, a form of regulated cell death characterized by lipid peroxidation. In studies involving Hepa 1-6 cells, this compound maintained intracellular levels of cysteine and glutathione (GSH), which are critical for cellular antioxidant defenses .

Summary of Ferroptosis Protection

- Mechanism : Suppression of lipid peroxide production.

- Duration of Protection : Viability maintained for up to 24 hours post-treatment.

Q & A

Q. What analytical methods are recommended for distinguishing D-cysteine from its enantiomer L-cysteine in biological samples?

Level : Basic

Methodological Answer :

- Chiral HPLC with Fluorescent Labeling : Utilize 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) to label thiol groups, followed by chiral HPLC separation. This method achieves high specificity, with this compound detection limits of ~10 µM in pancreatic tissue .

- Luciferase-Based Assays : Employ cyano hydroxy benzothiazole (CHBT) conjugated with this compound in the presence of tris(2-carboxyethyl)phosphine (TCEP) to generate D-luciferin, which is quantified via firefly luciferase activity. This method is exclusive to this compound and avoids L-cysteine interference .

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| Chiral HPLC + ABD-F | 10 µM | High | Tissue homogenates |

| Luciferase-CHBT | 0.1 µmol/g | Exclusive | Cell lysates |

Q. How can researchers address contradictory findings regarding this compound's role in cellular redox regulation?

Level : Advanced

Methodological Answer :

- Systematic Literature Review : Critically evaluate existing studies using frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to identify variables causing discrepancies .

- Controlled Replication : Replicate prior experiments under standardized conditions (e.g., SR enzyme activity assays with 1 mM L-cysteine and PLP cofactors) to isolate confounding factors like competitive inhibition by L-cysteine .

- Multi-Omics Integration : Combine transcriptomic data (e.g., differential expression of cysteine pathway-related GO terms like This compound catabolic process (GO:0019447)) with metabolic flux analysis to resolve context-dependent effects .

Q. What experimental designs are optimal for investigating this compound's effects on insulin secretion in pancreatic β-cell models?

Level : Advanced

Methodological Answer :

- In Vitro Models : Use lentiviral knockdown of serine racemase (SR) in βTC-6 cells to reduce endogenous this compound synthesis. Validate via qPCR and western blot .

- Functional Assays : Measure glucose-stimulated insulin secretion (GSIS) with this compound supplementation (0–30 µM). Normalize data to L-cysteine controls to exclude enantiomeric cross-reactivity .

- Localization Studies : Apply monoclonal antibodies against this compound for immunohistochemical colocalization with insulin in pancreatic islets. Use SR-/- mice as negative controls .

Q. How should researchers design studies to validate this compound biosynthesis pathways in mammalian systems?

Level : Advanced

Methodological Answer :

- Enzyme Activity Assays : Purify recombinant serine racemase (SR) and quantify racemization kinetics using chiral HPLC. Include negative controls (e.g., 500 mM L-cysteine without PLP) to confirm specificity .

- Isotopic Tracing : Administer ¹³C-labeled L-serine to cell cultures and track this compound synthesis via mass spectrometry. Compare wild-type and SR-knockout models to establish pathway dependence .

- Ethical Considerations : Obtain institutional approval for animal studies (e.g., SR-/- mice) and adhere to ARRIVE guidelines for transparent reporting .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in metabolic studies?

Level : Basic

Methodological Answer :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values for this compound-mediated effects (e.g., insulin secretion) .

- Multivariate Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For small sample sizes (n < 30), use non-parametric tests like Kruskal-Wallis .

Q. How can researchers ensure reproducibility in this compound quantification across laboratories?

Level : Basic

Methodological Answer :

- Standardized Protocols : Adopt published methods for thiol extraction (e.g., TCEP reduction followed by ABD-F derivatization) and inter-laboratory calibration using reference this compound samples .

- Data Transparency : Share raw HPLC chromatograms and luciferase assay kinetic curves via repositories like Figshare. Document instrument parameters (e.g., column type: Chiralpak ZWIX(+)™) .

Q. What strategies mitigate confounding effects of L-cysteine in this compound research?

Level : Advanced

Methodological Answer :

- Chromatographic Separation : Use chiral columns with resolution factors (Rs) > 1.5 to baseline-separate D- and L-cysteine peaks .

- Enzymatic Depletion : Pre-treat samples with L-amino acid oxidase to degrade L-cysteine while preserving this compound .

Q. How should researchers structure a literature review to identify gaps in this compound’s role in redox biology?

Level : Basic

Methodological Answer :

- Keyword Search : Use databases like PubMed with terms: This compound AND (redox OR glutathione). Filter for studies post-2015 to prioritize recent findings .

- Critical Appraisal : Evaluate methodologies (e.g., whether studies controlled for SR expression levels) and highlight inconsistencies in reported redox potentials .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893798 | |

| Record name | D-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

921-01-7 | |

| Record name | D-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU8WN3PPI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.